Heptanal, thiosemicarbazone
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Overview
Description
Heptanal, thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanal, thiosemicarbazone is typically synthesized through the condensation reaction between heptanal and thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Heptanal+Thiosemicarbazide→Heptanal, Thiosemicarbazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves the use of larger reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Heptanal, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metals like palladium and platinum, which are studied for their catalytic properties.
Biology: It exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: The compound has shown promising anticancer activity, particularly against breast and lung cancer cell lines.
Mechanism of Action
The mechanism by which heptanal, thiosemicarbazone exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Heptanal, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde thiosemicarbazone: Known for its potent antiviral activity.
Acetone thiosemicarbazone: Exhibits strong antibacterial properties.
Pyridine-2-carboxaldehyde thiosemicarbazone: Noted for its anticancer activity.
Uniqueness: this compound stands out due to its balanced profile of anticancer, antimicrobial, and antiviral activities. Its ability to form stable metal complexes also makes it unique among thiosemicarbazone derivatives .
Properties
CAS No. |
5351-79-1 |
---|---|
Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
[(Z)-heptylideneamino]thiourea |
InChI |
InChI=1S/C8H17N3S/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)/b10-7- |
InChI Key |
IYQJJMCEAOEWJO-YFHOEESVSA-N |
Isomeric SMILES |
CCCCCC/C=N\NC(=S)N |
Canonical SMILES |
CCCCCCC=NNC(=S)N |
Origin of Product |
United States |
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